molecular formula CHErF3O3S B157443 Erbium(III) trifluoromethanesulfonate CAS No. 139177-64-3

Erbium(III) trifluoromethanesulfonate

Cat. No. B157443
CAS RN: 139177-64-3
M. Wt: 317.34 g/mol
InChI Key: FECRNHPJGAZUKO-UHFFFAOYSA-N
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Description

Erbium(III) trifluoromethanesulfonate, or Er(III)TFMS, is an inorganic salt of erbium, a rare earth metal, and trifluoromethanesulfonic acid. It is a colorless and odorless solid that is soluble in water and alcohols. It is used in a variety of scientific applications, such as analytical chemistry, material science, and biochemistry. Er(III)TFMS has a wide range of properties, such as high thermal stability, low toxicity, and low reactivity.

Scientific Research Applications

Catalysis in Chemical Synthesis

  • Friedel–Crafts Acylation : Erbium trifluoromethanesulfonate is an effective catalyst for the Friedel–Crafts acylation of arenes, enabling the preparation of aryl ketones efficiently and with minimal waste under microwave irradiation (Tran et al., 2015).

Material Science Applications

  • Direct Alcohol Fuel Cells : Erbium triflate, a lanthanum salt of triflate, has been used to fabricate composite membranes for use in direct alcohol fuel cells. These ErTfO/Nafion composite membranes demonstrated reduced alcohol permeability and increased proton conductivity (Barbora et al., 2009).

  • Anticorrosive Properties in Coatings : The use of erbium (III) trifluoromethanesulfonate as an initiator in epoxy powder coatings has shown to impart good anticorrosive properties. It has been compared favorably with industry-standard systems in several tests (García & Suay, 2007).

  • Enhanced Mechanical Properties in Powder Coatings : Systems containing low proportions of Meldrum acid and initiated by erbium trifluoromethanesulfonate lead to great reduction of curing conditions and improved mechanical properties, adhesion, and impact resistance in epoxy resins (García, Serra & Suay, 2007).

Photoluminescence and Optical Applications

  • Luminescence of Erbium-Doped Materials : Significant improvement in the photoluminescence of erbium-doped amorphous carbon has been reported, indicating potential applications in optoelectronic devices (Hsu et al., 2014).

  • Planar Optical Amplifiers : Erbium-doped aqueous polymer solutions have been used for fabricating cross-linked, patterned, and Er3+-doped polymer films, showing high transmission over the visible and NIR regions, making them suitable for planar optical amplifiers (Kim, Choi & Han, 2011).

Safety and Hazards

Erbium(III) trifluoromethanesulfonate is considered hazardous. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle it with appropriate protective equipment and avoid formation of dust and aerosols .

Biochemical Analysis

Biochemical Properties

Erbium(III) trifluoromethanesulfonate plays a significant role in biochemical reactions as a catalyst. It interacts with various enzymes, proteins, and other biomolecules, facilitating reactions that would otherwise be challenging to achieve. For instance, it can catalyze the formation of carbon-carbon bonds in organic synthesis. The nature of these interactions often involves the coordination of the erbium ion with the functional groups of the biomolecules, enhancing the reactivity and selectivity of the reactions .

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of certain kinases and phosphatases, leading to changes in phosphorylation states of proteins involved in signaling cascades. Additionally, it can impact the expression of genes related to metabolic pathways, thereby altering cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to bind to specific biomolecules, such as enzymes and proteins. This binding can result in enzyme inhibition or activation, depending on the context. For instance, the compound can inhibit certain proteases by coordinating with their active sites, preventing substrate binding and subsequent catalysis. Conversely, it can activate other enzymes by stabilizing their active conformations. These interactions can also lead to changes in gene expression, as the compound can influence transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but it can undergo degradation under certain conditions, such as prolonged exposure to moisture or high temperatures. Long-term studies have shown that the compound can have sustained effects on cellular function, including persistent changes in gene expression and metabolic activity. These temporal effects are important to consider when designing experiments and interpreting results .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as enhancing certain biochemical reactions and improving metabolic efficiency. At high doses, it can exhibit toxic or adverse effects, including cellular toxicity and disruption of normal physiological processes. Threshold effects have been observed, where a specific dosage range is required to achieve the desired outcomes without causing harm .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can influence metabolic flux by modulating the activity of key enzymes, leading to changes in the levels of metabolites. For example, the compound can enhance the activity of enzymes involved in glycolysis, resulting in increased production of ATP and other energy-rich molecules. These effects on metabolic pathways are crucial for understanding the compound’s overall impact on cellular function .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, such as the nucleus, mitochondria, or endoplasmic reticulum, where it can exert its effects. These localization patterns are essential for understanding the compound’s activity and function within cells. For example, localization to the nucleus can allow the compound to interact with transcription factors and influence gene expression .

properties

{ "Design of the Synthesis Pathway": "The synthesis of Erbium(III) trifluoromethanesulfonate can be achieved by reacting erbium oxide with trifluoromethanesulfonic acid in a solvent such as acetonitrile or methanol. The reaction is exothermic and requires careful control of temperature and reaction conditions to avoid side reactions and ensure high yield of the desired product.", "Starting Materials": ["Erbium oxide", "Trifluoromethanesulfonic acid", "Solvent (e.g. acetonitrile or methanol)"], "Reaction": ["1. Dissolve erbium oxide in the solvent under stirring", "2. Add trifluoromethanesulfonic acid dropwise to the erbium oxide solution while maintaining the temperature between 0-5°C", "3. After complete addition of the acid, continue stirring the mixture for 1-2 hours at room temperature", "4. Filter the resulting precipitate and wash it with the solvent to remove any impurities", "5. Dry the product under vacuum at 60-70°C for several hours to obtain Erbium(III) trifluoromethanesulfonate as a white powder."] }

CAS RN

139177-64-3

Molecular Formula

CHErF3O3S

Molecular Weight

317.34 g/mol

IUPAC Name

erbium;trifluoromethanesulfonic acid

InChI

InChI=1S/CHF3O3S.Er/c2-1(3,4)8(5,6)7;/h(H,5,6,7);

InChI Key

FECRNHPJGAZUKO-UHFFFAOYSA-N

SMILES

C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Er+3]

Canonical SMILES

C(F)(F)(F)S(=O)(=O)O.[Er]

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Erbium(III) trifluoromethanesulfonate
Reactant of Route 2
Erbium(III) trifluoromethanesulfonate
Reactant of Route 3
Erbium(III) trifluoromethanesulfonate

Q & A

Q1: What is the main advantage of using Erbium(III) trifluoromethanesulfonate as a curing agent for epoxy resins?

A1: this compound significantly reduces the curing temperature and time required for epoxy resins. [] This is particularly beneficial for powder coating applications where lower curing temperatures are desirable. [] For instance, systems incorporating Meldrum acid and initiated by this compound exhibited significantly faster curing compared to traditional systems using o-tolylbiguanide. []

Q2: How does this compound compare to other catalysts for the synthesis of 1,5-disubstituted 1,2,3-triazoles?

A2: this compound, in combination with 1-methyl pyridinium trifluoromethanesulfonate and water, offers a highly regioselective approach for synthesizing 1,5-disubstituted 1,2,3-triazoles via an eliminative azide–olefin cycloaddition (EAOC) mechanism. [] This catalytic system provides good yields (81–94%), involves simple work-up procedures, and can be reused up to five times without significant loss of activity. [] Compared to other catalysts used for this reaction, the this compound system offers practical advantages in terms of simplicity and reusability.

Q3: Are there any studies investigating the kinetics of polymerization reactions initiated by this compound?

A3: Yes, research has been conducted on the impact of this compound on the homopolymerization kinetics of DGEBA resins. [] While the specific details of the kinetic study aren't provided in the abstract, this research highlights the interest in understanding the reaction mechanisms and rates associated with this catalyst.

Q4: Besides mechanical properties, what other benefits does this compound offer for epoxy coatings?

A4: Research suggests that using this compound as an initiator in epoxy powder clearcoats can enhance their anticorrosive properties. [] This finding indicates the potential of this compound to improve the durability and performance of epoxy coatings in demanding environments.

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